![molecular formula C17H10ClN3O2S2 B2359238 8-Chlor-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]chinazolin-3-carboxamid CAS No. 1111009-78-9](/img/structure/B2359238.png)
8-Chlor-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]chinazolin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C17H10ClN3O2S2 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
MALT1-Protease-Hemmung zur Behandlung von B-Zell-Lymphomen
Diese Verbindung wurde auf ihr Potenzial als MALT1-Protease-Inhibitor untersucht . MALT1 ist ein wichtiges Enzym, das an der Aktivierung des NF-κB-Signalwegs beteiligt ist, der eine wichtige Rolle bei der Immunantwort und der Lymphozytenentwicklung spielt. MALT1-Inhibitoren könnten zur Behandlung von Erkrankungen wie diffus großzelliges B-Zell-Lymphom (DLBCL), insbesondere des aktivierten B-Zell (ABC)-Subtyps, eingesetzt werden. Die Derivate der Verbindung wurden unter Verwendung von 3D-QSAR-Modellen, Drug-Likeness, ADMET-Eigenschaften und Molekulardocking analysiert, um neue Moleküle mit einer höheren inhibitorischen Aktivität als bestehende Verbindungen vorzuschlagen.
Antivirale Aktivität
Indolderivate, die ein ähnliches Strukturmotiv wie unsere Verbindung aufweisen, haben antivirale Eigenschaften gezeigt . Zu diesen Aktivitäten gehört die Hemmung gegen Influenza A und Coxsackie B4-Virus. Durch Erweiterung könnte die fragliche Verbindung zu Derivaten synthetisiert werden, die als potente antivirale Mittel dienen könnten und möglicherweise zur Behandlung von Virusinfektionen beitragen.
Antibakterielles Potenzial
Ähnliche Verbindungen haben ein gutes antimikrobielles Potenzial gezeigt . Dies deutet darauf hin, dass unsere Verbindung zu neuen antimikrobiellen Mitteln entwickelt werden könnte, die möglicherweise eine Alternative zu traditionellen Antibiotika bieten und zur Bekämpfung von Antibiotika-resistenten Bakterien beitragen könnten.
Entzündungshemmende Anwendungen
Die strukturelle Ähnlichkeit unserer Verbindung mit anderen Indolderivaten weist auf potenzielle entzündungshemmende Anwendungen hin . Indolderivate wurden als entzündungshemmende Eigenschaften gefunden, die bei der Behandlung chronisch-entzündlicher Erkrankungen von Vorteil sein könnten.
Antitumor-Eigenschaften
Verbindungen mit einer ähnlichen Struktur wurden auf ihre Antitumor-Eigenschaften untersucht . Die Verbindung könnte auf ihre Wirksamkeit bei der Hemmung des Wachstums und der Proliferation von Krebszellen untersucht werden und bietet einen neuen Weg für die Krebstherapie.
Arzneimittelentwicklung und ADMET-Vorhersage
Die Verbindung war Teil von Studien, die sich auf Arzneimittelentwicklung und ADMET-Vorhersage konzentrierten . ADMET steht für Absorption, Distribution, Metabolismus, Exkretion und Toxizität, die in den frühen Phasen der Arzneimittelentwicklung entscheidende Eigenschaften sind. Die Derivate der Verbindung könnten für bessere arzneimittelähnliche Eigenschaften und günstige ADMET-Profile optimiert werden, was sie zu geeigneten Kandidaten für die weitere Arzneimittelentwicklung macht.
Eigenschaften
IUPAC Name |
8-chloro-5-oxo-N-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S2/c18-9-6-7-11-12(8-9)21-14(20-15(11)22)13(25-17(21)24)16(23)19-10-4-2-1-3-5-10/h1-8H,(H,19,23)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXXCBMIFKWHLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/new.no-structure.jpg)
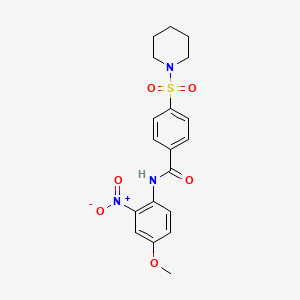
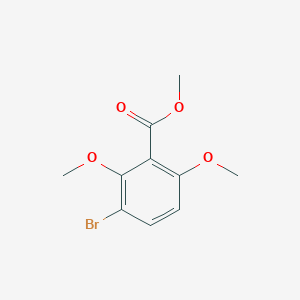
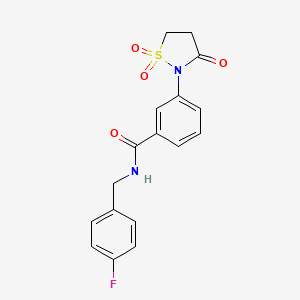
![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)
![2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2359162.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)
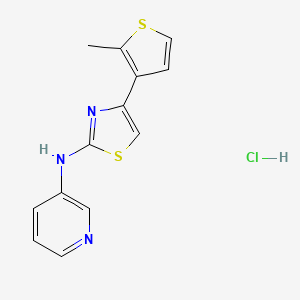
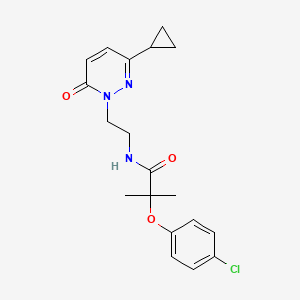

![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)

